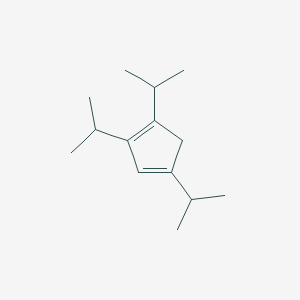

1,2,4-Triisopropyl-1,3-cyclopentadiene

Description

Significance of Cyclopentadienyl (B1206354) Ligands in Organometallic Chemistry

The cyclopentadienyl ligand, often abbreviated as Cp, has been a central pillar of organometallic chemistry since the landmark discovery of ferrocene (B1249389) in 1951. acs.orgnumberanalytics.com This discovery unveiled a novel "sandwich" structure, sparking extensive research into a new class of compounds. Cyclopentadienyl complexes are now ubiquitous, playing a pivotal role in the advancement of transition metal chemistry. numberanalytics.comlibretexts.org

The significance of the Cp ligand stems from several key characteristics:

Versatility: Cp ligands can bond to metals in various modes, known as hapticities (η), most commonly with all five carbon atoms (η⁵) creating a strong, stable bond. libretexts.org

Stabilization: The Cp ligand is remarkably effective at stabilizing metal centers across the periodic table and in a wide range of oxidation states. libretexts.orgnitrkl.ac.in This stabilizing effect is crucial for the isolation and study of otherwise unstable species.

Spectator Role: In many catalytic applications, the Cp ligand acts as a "spectator," maintaining a stable coordination environment at the metal center while other sites on the metal participate in the catalytic cycle. numberanalytics.comlibretexts.org This allows for fine-tuning of the metal's reactivity.

Catalytic Importance: Metal complexes featuring Cp ligands are vital catalysts for numerous industrial processes, including olefin polymerization, hydrogenation, and oxidation reactions. numberanalytics.comlibretexts.org

The delocalized π-electron system of the Cp anion (Cp⁻) allows it to act as a six-electron donor, forming strong, covalent bonds with metal orbitals and influencing the electronic structure and reactivity of the resulting complex. nih.gov This fundamental interaction has made the Cp moiety a cornerstone in the design of catalysts and advanced materials. numberanalytics.comnitrkl.ac.in

Evolution of Sterically Demanding Cyclopentadienyl Ligands

While the parent cyclopentadienyl ligand (C₅H₅) was foundational, the drive to modulate the properties of organometallic complexes led to the development of substituted Cp ligands. By replacing the hydrogen atoms on the Cp ring with alkyl, aryl, or other functional groups, chemists can systematically tune the steric and electronic environment around the metal center. nitrkl.ac.innih.gov

A pivotal moment in this evolution was the introduction of the pentamethylcyclopentadienyl ligand (C₅Me₅), commonly known as Cp. nih.govuni-saarland.de The five methyl groups of Cp provide two key advantages over the unsubstituted Cp ligand:

Increased Electron Donation: The methyl groups are electron-donating, which increases the electron density at the metal center, often enhancing stability and altering reactivity.

Greater Steric Bulk: The increased size of the Cp* ligand provides a more crowded environment around the metal, which can be used to stabilize complexes with low coordination numbers or to influence the selectivity of catalytic reactions. nih.govchemistryviews.org

The success of Cp* spurred the development of even more sterically demanding or "bulky" ligands. nih.gov Researchers introduced larger substituents, such as tert-butyl and isopropyl groups, to create a more sterically encumbered pocket around the metal. nih.govuni-saarland.deacs.org These "super-bulky" ligands have proven essential for stabilizing highly reactive, low-valent metal complexes and for achieving high levels of selectivity in catalysis by precisely controlling the approach of substrates to the metal's active site. wikipedia.org For example, ligands like 1,2,4-tri(tert-butyl)cyclopentadienyl have enabled the synthesis of previously inaccessible, highly unsaturated metal complexes. wikipedia.orgrsc.org

Unique Position of 1,2,4-Triisopropyl-1,3-cyclopentadiene within Bulky Ligand Design

Within the diverse family of bulky cyclopentadienes, this compound holds a distinct and strategic position. evitachem.com This ligand features three isopropyl groups attached to the cyclopentadiene (B3395910) ring, which significantly influences its chemical behavior. evitachem.com Its uniqueness arises from a combination of its specific substitution pattern and the nature of the isopropyl groups themselves.

Unlike the C₅-symmetrical Cp* ligand, the 1,2,4-substitution pattern of this ligand is asymmetrical. This lower symmetry can be advantageous in asymmetric catalysis, where a chiral environment around the metal center is required to produce a single enantiomer of a product.

Furthermore, the isopropyl group offers a different steric profile compared to both methyl (in Cp*) and tert-butyl groups. brainly.inreddit.comstackexchange.com An isopropyl group is substantially bulkier than a methyl group, providing significant steric shielding. However, it is less bulky and has a different shape than a tert-butyl group, which can lead to different packing and reactivity in the resulting metal complexes. rsc.org This intermediate steric demand allows for the stabilization of reactive species without completely blocking access to the metal center, a crucial balance for catalytic applications. evitachem.com

The synthesis of this compound is typically achieved through the sequential alkylation of a cyclopentadiene precursor with 2-bromopropane (B125204). evitachem.com The resulting ligand can then be deprotonated and complexed with various transition metals, such as zirconium or titanium, to form catalysts used in polymerization and other organic transformations. evitachem.com Its distinct combination of moderate-to-high steric bulk and asymmetry makes this compound a valuable and specialized tool for the rational design of organometallic complexes and catalysts.

Direct Alkylation Approaches for Cyclopentadiene Precursors

The most common route to substituted cyclopentadienes involves the sequential deprotonation and alkylation of cyclopentadiene or its derivatives. evitachem.com This method takes advantage of the notable acidity of the methylene (B1212753) protons of the cyclopentadiene ring (pKa ≈ 16), which allows for the generation of a highly nucleophilic cyclopentadienyl anion. evitachem.com

The initial and critical step in direct alkylation is the deprotonation of the cyclopentadiene precursor to form the aromatic cyclopentadienyl anion. This transformation requires the use of a strong base capable of abstracting one of the relatively acidic methylene protons. The choice of base can influence the efficiency of the reaction and the subsequent alkylation step. Commonly employed bases for this purpose include organolithium reagents, such as n-butyllithium, and alkali metal amides, like sodium amide. evitachem.com The generation of the cyclopentadienyl anion is a highly favorable process, as the resulting anion is stabilized by aromaticity, with the negative charge delocalized over the five-membered ring.

| Base | Typical Solvent | Key Characteristics |

| n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF), Diethyl ether | Homogeneous reaction, high reactivity, soluble in common organic solvents. |

| Sodium amide (NaNH2) | Liquid ammonia, Toluene | Heterogeneous reaction, very strong base, inexpensive. |

| Sodium hydride (NaH) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Heterogeneous reaction, acts as a non-nucleophilic strong base. |

This table presents common strong bases used for the deprotonation of cyclopentadiene precursors.

Following deprotonation, the resulting nucleophilic cyclopentadienyl anion is reacted with an appropriate electrophile, in this case, an isopropyl halide such as 2-bromopropane or 2-iodopropane. evitachem.com This step proceeds via a nucleophilic substitution reaction (typically SN2), where the anion attacks the electrophilic carbon of the isopropyl halide, displacing the halide and forming a new carbon-carbon bond. To achieve the desired trisubstituted product, this deprotonation-alkylation sequence is performed sequentially. The introduction of the bulky isopropyl groups significantly increases the steric hindrance around the ring, which affects the reactivity in subsequent alkylation steps. evitachem.com

Regioselectivity, the preference for bond formation at one position over others, is a paramount consideration in the synthesis of polysubstituted cyclopentadienes. wikipedia.org The initial alkylation of the cyclopentadienyl anion can occur at any of the five equivalent carbon atoms. However, once the first substituent is introduced, the equivalence is broken, leading to potential formation of multiple isomers in subsequent alkylations.

The distribution of isomers is governed by a combination of electronic and steric factors. The bulky nature of the isopropyl groups exerts a significant steric influence, directing incoming groups to less hindered positions. nih.gov For the synthesis of this compound, the alkylation sequence generally leads to a mixture of isomers due to rapid 1,5-hydrogen shifts that occur in substituted cyclopentadienes, repositioning the double bonds and the site of potential deprotonation. nih.gov The thermodynamically most stable isomer, which often minimizes steric interactions between the large isopropyl groups, is typically the desired product, though isolation and purification from other isomers like the 1,3,5- and 1,2,3-isomers are often required. evitachem.com The manipulation of reaction conditions, such as temperature and solvent, can be used to influence the kinetic versus thermodynamic product distribution.

| Factor | Influence on Alkylation | Outcome |

| Steric Hindrance | Large isopropyl groups block adjacent positions. | Favors substitution at less crowded carbons, influencing the formation of the 1,2,4-isomer. nih.gov |

| Electronic Effects | Alkyl groups are weakly electron-donating. | Modestly influences the acidity of remaining protons and the nucleophilicity of the resulting anion. |

| 1,5-Hydride Shift | Rapid isomerization at room temperature. nih.gov | Leads to a dynamic equilibrium mixture of isomers, complicating selective synthesis. |

| Thermodynamics | The system seeks the lowest energy state. | The 1,2,4-isomer is often favored as it minimizes steric repulsion between the bulky substituents. |

This table outlines the key factors that control the regioselectivity and distribution of isomers during the direct alkylation of cyclopentadiene.

Ring-Forming Methodologies for Substituted Cyclopentadienes

An alternative to the direct functionalization of a cyclopentadiene ring is the construction of the ring itself through cyclization reactions. These methods build the five-membered carbocycle from acyclic precursors, offering a different strategic approach to accessing substituted cyclopentadienes.

The Nazarov cyclization is a powerful acid-catalyzed 4π-electrocyclic reaction that converts divinyl ketones into cyclopentenones. organic-chemistry.orgnih.gov While the classic Nazarov reaction yields a ketone, variations of this methodology can be used to generate cyclopentadiene derivatives. For instance, the acid-catalyzed cyclization of 1,4-pentadien-3-ols can form a pentadienyl cation, which then undergoes a 4π-electrocyclic ring closure to afford a cyclopentadiene product. nih.govescholarship.org To synthesize a triisopropyl-substituted cyclopentadiene via this route, a precursor such as 2,6-dimethyl-4-(propan-2-yl)hepta-1,5-dien-4-ol would be required. The regioselectivity of the final double bond positions can be a challenge in these reactions, but they provide a convergent route to the core cyclopentadiene structure. nih.gov

The general mechanism involves:

Activation of the precursor (e.g., a divinyl ketone or dienol) with a Lewis or Brønsted acid to generate a pentadienyl cation. nih.gov

A stereospecific 4π-conrotatory electrocyclization of the pentadienyl cation. organic-chemistry.org

Elimination or trapping of the resulting oxyallyl cation to yield the final product. nih.gov

Annulation, or ring-forming, reactions provide another pathway for constructing the cyclopentadiene ring. acs.org Various transition-metal-catalyzed processes have been developed for the synthesis of five-membered rings. For example, palladium-catalyzed [3+2] annulation reactions can assemble substituted cyclopentenes from smaller fragments, which could then potentially be oxidized or otherwise converted to the corresponding cyclopentadiene. acs.orgnih.gov These methods offer high levels of control over stereochemistry and regiochemistry. A hypothetical annulation approach to a triisopropyl-substituted cyclopentadiene might involve the reaction of a 3-carbon component and a 2-carbon component, with the isopropyl groups strategically placed on the starting materials to ensure the desired substitution pattern in the final cyclic product.

An exploration into the synthesis of this compound and its related analogues reveals a landscape rich with sophisticated chemical strategies. While traditional methods involving sequential deprotonation and alkylation of cyclopentadiene precursors exist, contemporary organic synthesis increasingly relies on more elegant and efficient catalytic approaches. evitachem.com This article delves into a selection of these modern synthetic methodologies, focusing on cycloaddition reactions for precursor generation, various transition-metal-catalyzed routes, and advanced derivatization techniques aimed at refining ligand characteristics for broader applications in catalysis and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C14H24 |

|---|---|

Molecular Weight |

192.34 g/mol |

IUPAC Name |

1,2,4-tri(propan-2-yl)cyclopenta-1,3-diene |

InChI |

InChI=1S/C14H24/c1-9(2)12-7-13(10(3)4)14(8-12)11(5)6/h7,9-11H,8H2,1-6H3 |

InChI Key |

OQVCGWWXGYBONT-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC(=C(C1)C(C)C)C(C)C |

Canonical SMILES |

CC(C)C1=CC(=C(C1)C(C)C)C(C)C |

Origin of Product |

United States |

Coordination Chemistry of 1,2,4 Triisopropyl 1,3 Cyclopentadiene As a Ligand

Fundamental Principles of Cyclopentadienyl-Metal Bonding

The interaction between a cyclopentadienyl (B1206354) (Cp) ligand, such as 1,2,4-triisopropyl-1,3-cyclopentadiene, and a metal center is a cornerstone of organometallic chemistry. This bonding is characterized by its hapticity and the electronic interplay between the ligand's π-system and the metal's orbitals.

Hapticity and Coordination Modes (η¹, η³, η⁵)

Hapticity, denoted by the Greek letter eta (η), describes the number of contiguous atoms in a ligand that are bonded to a metal center. rsc.org Cyclopentadienyl ligands can coordinate to a metal in several modes, primarily η¹, η³, and η⁵. researchgate.net

η⁵ (Pentahapto): This is the most common coordination mode, where all five carbon atoms of the cyclopentadienyl ring bond to the metal. acs.org This creates a stable "sandwich" or "half-sandwich" structure, as the metal interacts with the delocalized π-electron system of the aromatic cyclopentadienyl anion. acs.orgmdpi.com

η³ (Trihapto): In this mode, three adjacent carbon atoms of the ring are coordinated to the metal center. This can occur in certain complexes, particularly those that are prone to intramolecular rearrangements. acs.org Haptotropic shifts from η⁵ to η³ can occur, for instance, during substitution reactions to accommodate incoming ligands. rsc.orgresearchgate.netresearchgate.net

η¹ (Monohapto): This is a less common mode where only one carbon atom of the cyclopentadienyl ring is directly bonded to the metal. acs.org This type of interaction is more akin to a standard σ-bond. mdpi.com

The specific hapticity adopted by the 1,2,4-triisopropyl-1,3-cyclopentadienyl ligand is influenced by both electronic and steric factors. researchgate.net

Electronic Contributions to Metal-Ligand Interactions

The cyclopentadienyl anion (Cp⁻) is typically considered a six-electron donor when coordinated in an η⁵ fashion. acs.org This contribution is crucial for achieving a stable 18-electron configuration in many organometallic complexes. acs.org The presence of substituent groups on the cyclopentadienyl ring, such as the three isopropyl groups in this compound, can modulate the electronic properties of the ligand.

Alkyl groups, like isopropyl groups, are generally electron-donating. This inductive effect increases the electron density on the cyclopentadienyl ring, which in turn enhances its σ-donor character. nih.govresearchgate.net A stronger σ-donation from the ligand helps to stabilize metals in lower oxidation states. acs.org Conversely, electron-withdrawing substituents would decrease the electron density on the metal. nih.gov The electronic properties of the substituents can, therefore, influence the reactivity and stability of the resulting metal complex. nih.gov

Synthesis of Organometallic Complexes Featuring 1,2,4-Triisopropyl-1,3-cyclopentadienyl Ligands

The synthesis of organometallic complexes with the bulky 1,2,4-triisopropyl-1,3-cyclopentadienyl ligand often employs standard methods of organometallic chemistry, with salt metathesis being a primary route.

Salt Metathesis Reactions for Metal Cyclopentadienyl Complexes

Salt metathesis is a widely used method for the formation of cyclopentadienyl complexes. semanticscholar.org This reaction typically involves the reaction of a metal halide with an alkali metal salt of the cyclopentadienyl ligand, such as the sodium (NaCp), lithium (LiCp), or potassium (KCp) salt. mdpi.comsemanticscholar.org

In the context of the 1,2,4-triisopropyl-1,3-cyclopentadienyl ligand (Cp³ⁱ), the synthesis of its potassium salt, KCp³ⁱ, has been reported. acs.org This potassium salt can then be reacted with a suitable metal halide or carbonyl precursor to yield the desired organometallic complex. For example, the reaction of KCp³ⁱ with metal hexacarbonyls is a viable route to carbonyl-containing complexes. acs.org

Complexation with Various Transition Metals (e.g., Mo, W, Zr, Ni, Th, Fe, Ba)

The sterically demanding nature of the 1,2,4-triisopropyl-1,3-cyclopentadienyl ligand allows for the stabilization of a range of transition metal complexes.

Molybdenum (Mo) and Tungsten (W): Dimeric complexes of the type [Cp³ⁱM(CO)₃]₂ (where M = Mo, W) have been synthesized by reacting potassium 1,2,4-triisopropylcyclopentadienide with the respective metal hexacarbonyls. acs.org The yields for these air-stable solids were reported to be moderate. acs.org Other research has focused on the synthesis of molybdenum and tungsten alkylidene complexes containing bulky imido ligands, demonstrating the broad scope of complexation for these metals. mit.edumit.edu

Zirconium (Zr): While specific complexes with the 1,2,4-triisopropylcyclopentadienyl ligand are less documented, research on zirconium complexes with other bulky cyclopentadienyl ligands is extensive. For instance, bis(alkoxide) complexes of zirconium supported by the pentamethylcyclopentadienyl (Pn*) ligand have been synthesized. semanticscholar.org The synthesis of various zirconium(IV) complexes with functionalized monocyclopentadienyl ligands highlights the use of salt metathesis reactions with ZrCl₄. researchgate.net

Nickel (Ni): The synthesis of nickel complexes often involves reactions with nickel halides. For example, high-yield syntheses of ((ⁱPr₃P)₂NiX) (where X = Cl, Br, I) have been established. researchgate.net While direct complexation with this compound is not explicitly detailed in the provided results, the general methodologies are applicable.

Thorium (Th): The chemistry of thorium with bulky cyclopentadienyl ligands is well-established, often to stabilize low oxidation states. For instance, tris(cyclopentadienyl)thorium(III) complexes have been synthesized using sterically demanding silyl-substituted cyclopentadienyl ligands. researchgate.net The synthesis typically involves the reduction of a thorium(IV) chloride precursor. rsc.orgresearchgate.net

Iron (Fe): Iron complexes containing cyclopentadienyl ligands are ubiquitous in organometallic chemistry. The synthesis of an alanyl-containing iron complex, (tmp)₂Al-Fe(cp)(CO)₂, was achieved through a salt elimination reaction between (tmp)₂AlBr and Na[(cp)Fe(CO)₂]. nih.gov

Barium (Ba): The synthesis of bariocene with the pentaisopropylcyclopentadienyl ligand, a close structural relative, has been reported. eurjchem.com This demonstrates the ability of bulky cyclopentadienyl ligands to form complexes with alkaline earth metals.

Structural Elucidation of 1,2,4-Triisopropyl-1,3-cyclopentadienyl Metal Complexes

The precise arrangement of atoms in organometallic complexes is determined using techniques such as single-crystal X-ray diffraction.

The single-crystal X-ray analysis of the molybdenum dimer, [Cp³ⁱMo(CO)₃]₂, has been reported. acs.org This structural determination provides definitive proof of the connectivity and geometry of the complex.

For related thorium complexes with bulky cyclopentadienyl ligands, such as [Th{η⁵-C₅H₃(SiMe₂R)₂-1,3}₃] (R = Me or tBu), X-ray structures have shown an approximate D₃h symmetry around the thorium atom, which is bonded to the centroid of each of the three cyclopentadienyl rings. researchgate.net In the case of the first structurally characterized thorium(III) complex, [Th{η-C₅H₃(SiMe₃)₂}₃], the average Th-C(η) bond length was found to be 2.80(2) Å. rsc.org

The table below presents selected structural data for a representative 1,2,4-triisopropyl-1,3-cyclopentadienyl metal complex and related compounds.

| Complex | Metal-C(Cp) Bond Lengths (Å) | Other Relevant Bond Lengths (Å) | Notable Angles (°) | Reference |

|---|---|---|---|---|

| [Cp³ⁱMo(CO)₃]₂ | Data not specified in abstract | Data not specified in abstract | Data not specified in abstract | acs.org |

| [Th{η-C₅H₃(SiMe₃)₂}₃] | 2.80 (average) | - | - | rsc.org |

| (tmp)₂Al-Fe(cp)(CO)₂ | - | Al-Fe = 2.450(1) | - | nih.gov |

X-ray Crystallographic Analysis of Coordination Geometries

These complexes often adopt a "bent metallocene" or "half-sandwich" structure, depending on the metal and the other ligands present. libretexts.orgnih.gov In bent metallocenes, such as those formed with strontium or barium, the two bulky cyclopentadienyl rings are not parallel, a distortion driven by the steric repulsion of the isopropyl groups and the electronic requirements of the metal center. ereztech.comereztech.com

A notable example is the thorium bipyridyl metallocene, [η⁵-1,2,4-(Me₃C)₃C₅H₂]₂Th(bipy), which, although featuring tert-butyl groups, provides a strong model for the steric impact of bulky alkyl substituents. nih.gov Structural analysis shows that the large steric profile of the ligand leads to elongated metal-carbon and metal-nitrogen bonds compared to less bulky analogues. nih.gov The ligand can also adopt different hapticities; for instance, σ-bonded η¹-coordination has been observed in dimeric gallium halide complexes, while π-bonded η⁵-coordination is found in half-sandwich complexes with low-valent Group 14 elements like germanium and tin. rsc.org

| Complex | Parameter | Value | Significance |

|---|---|---|---|

| [η⁵-1,2,4-(Me₃C)₃C₅H₂]₂Th(bipy) nih.gov | Th-C(Cp) distance | ~2.78-2.83 Å | Demonstrates metal-ring bond length. |

| Th-N(bipy) distance | ~2.64 Å | Indicates coordination of the ancillary ligand. | |

| Cp(cent)-Th-Cp(cent) angle | ~126.9° | Quantifies the "bent" nature of the metallocene. | |

| [η⁵-Cp''']Ge⁺ rsc.org | Coordination Mode | η⁵ (pentahapto) | Illustrates π-bonding in a half-sandwich cation. |

| [η¹-Cp''']Ga(μ-Cl)Cl]₂ rsc.org | Coordination Mode | η¹ (monohapto) | Shows σ-bonding in a dimeric structure. |

Spectroscopic Characterization (NMR, UV-Vis, IR) for Ligand Environment

Spectroscopic methods are essential for characterizing the structure and electronic environment of this compound complexes in solution and the solid state. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for confirming the successful coordination of the ligand to the metal center. muni.cz In ¹H and ¹³C NMR spectra, the chemical shifts of the protons and carbons on the cyclopentadienyl ring and the isopropyl substituents are sensitive to the new electronic environment created by the metal. The pattern of signals can also provide information about the symmetry of the complex in solution. nih.gov For instance, the ¹H NMR spectrum for Bis[tri(isopropyl)cyclopentadienyl]barium is used to confirm that the synthesized structure is correct. ereztech.com

UV-Visible (UV-Vis) Spectroscopy probes the electronic transitions within the molecule. libretexts.org For transition metal complexes, the spectra are often characterized by intense Ligand-to-Metal Charge Transfer (LMCT) bands. mdpi.com The energy and intensity of these absorptions are dependent on the specific metal ion and the electron-donating nature of the triisopropylcyclopentadienyl ligand. mdpi.com

Infrared (IR) Spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within the complex. arxiv.org The C-H and C-C stretching and bending vibrations of the cyclopentadienyl ring and isopropyl groups can be identified. Subtle shifts in these vibrational frequencies upon coordination can provide evidence of the ligand-metal interaction. researchgate.net

| Technique | Information Obtained | Typical Observations |

|---|---|---|

| NMR Spectroscopy (¹H, ¹³C) | Ligand coordination, solution structure, complex symmetry. muni.cznih.gov | Shifts in Cp-H, Cp-C, and isopropyl group signals upon complexation. |

| UV-Vis Spectroscopy | Electronic transitions, information on the metal's electronic environment. libretexts.org | Observation of π→π* transitions and Ligand-to-Metal Charge Transfer (LMCT) bands. |

| IR Spectroscopy | Presence of functional groups, evidence of metal-ligand interaction. arxiv.org | Characteristic C-H and C-C stretching and bending frequencies of the ligand. |

Influence of Isopropyl Substituents on Metal Center Environment and Reactivity

The three isopropyl groups attached to the cyclopentadienyl ring are not mere spectators; they actively shape the chemical environment of the metal center, profoundly influencing its structure, stability, and reactivity. nih.gov

Steric Demand and Shielding Effects on the Metal Center

The most apparent feature of the 1,2,4-triisopropylcyclopentadienyl ligand is its immense steric bulk. The isopropyl groups form a protective pocket or shield around the metal center. nih.gov This steric hindrance has several important consequences:

Increased Bond Lengths: To alleviate steric strain, the distance between the metal and the atoms of the ligand, as well as other coordinated ligands, is often elongated. nih.gov

Modified Bond Angles: The bulky groups force wider angles between ligands, as seen in the large Cp(cent)-Th-Cp(cent) angle in the thorium complex, to minimize repulsive interactions. nih.gov

Kinetic Stabilization: The ligand's bulk can physically block access to the reactive metal center, thereby slowing down or preventing certain reactions and kinetically stabilizing otherwise reactive species. cam.ac.uknih.gov

Modulation of Electronic Properties and Electron Density

The isopropyl groups are alkyl substituents, which are known to be weakly electron-donating through an inductive effect. nih.gov This property has a direct electronic impact on the coordinated metal:

Increased Electron Density: The three isopropyl groups collectively push electron density onto the cyclopentadienyl ring, which in turn donates more electron density to the metal center compared to an unsubstituted cyclopentadienyl ligand. rsc.org

Modulation of Lewis Acidity: By increasing the electron density on the metal, the ligand reduces the metal's Lewis acidity (its ability to accept electrons). nih.gov Density Functional Theory (DFT) calculations on thorium complexes have shown that the nature of the alkyl substituents significantly influences the charge separation and Lewis acidity at the Th⁴⁺ ion. nih.gov

Stabilization of Unusual Oxidation States and Coordination Geometries

The combination of significant steric shielding and potent electron donation makes the 1,2,4-triisopropylcyclopentadienyl ligand (and its tert-butyl analogue) exceptionally effective at stabilizing metal centers in unusual electronic and geometric states. rsc.orgnih.gov A primary role of any ligand is to stabilize the central metal ion; however, bulky ligands are particularly adept at stabilizing metals in low oxidation states or with low coordination numbers. libretexts.orgresearchgate.net

For example, the sterically encumbering 1,2,4-tri(tert-butyl)cyclopentadienyl ligand has been successfully used to stabilize low-valent main group elements. rsc.org It forms stable cationic half-sandwich complexes with Germanium(II) and Tin(II), [η⁵-Cp''']Eᴵᴵ]⁺ (where E = Ge, Sn), which are highly reactive species that require significant kinetic and electronic stabilization from the ligand. rsc.org The ligand's steric bulk also plays a crucial role in forcing uncommon coordination geometries, such as preventing dimerization that might otherwise occur with smaller ligands. cam.ac.uk

Reactivity and Reaction Mechanisms of 1,2,4 Triisopropyl 1,3 Cyclopentadiene and Its Complexes

Organic Transformations Involving the 1,2,4-Triisopropyl-1,3-cyclopentadiene Ring System

The conjugated diene structure of the cyclopentadiene (B3395910) ring is the primary site of reactivity in organic transformations. The isopropyl groups modulate this reactivity, primarily through steric hindrance, which can affect the approach of reactants.

As a substituted cyclopentadiene, this compound is capable of participating in Diels-Alder reactions. evitachem.com This reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. libretexts.orgresearchgate.netyoutube.com The general mechanism is a concerted process where bond formation occurs in a single step. evitachem.comyoutube.com

Cyclopentadienes are among the most reactive dienes for normal electron-demand Diels-Alder reactions, a fact attributed to their fixed s-cis conformation which minimizes the entropic barrier to achieving the transition state geometry. nih.gov The high reactivity of the parent cyclopentadiene compared to other cyclic and acyclic dienes is well-documented. nih.gov

| Diene | Relative Rate Constant | C1-C4 Distance (Å) |

|---|---|---|

| Butadiene | 1 | ~2.89 |

| 1,3-Cycloheptadiene | 2.6 | ~2.87 |

| 1,3-Cyclohexadiene | 820 | ~2.84 |

| Cyclopentadiene | 2,100,000 | ~2.34 |

For this compound, the bulky isopropyl groups can sterically hinder the approach of the dienophile, potentially reducing reaction rates compared to the unsubstituted cyclopentadiene. However, the fundamental ability to act as a diene in a concerted [4+2] cycloaddition remains. evitachem.com The reaction leads to the formation of a bicyclic adduct, and as with other substituted cyclopentadienes, the stereochemical outcome (endo/exo selectivity) is influenced by both electronic and steric factors. Typically, the endo product is kinetically favored in Diels-Alder reactions involving cyclopentadiene due to secondary orbital interactions, a principle known as the Alder endo rule. libretexts.org

Beyond the well-known Diels-Alder reaction, diene systems can participate in other pericyclic reactions. While specific studies on this compound are not extensively detailed in the literature, related structures undergo various cycloadditions and rearrangements. For instance, cyclopentadiene derivatives can be involved in [3+2] cycloadditions and Cope rearrangements. pku.edu.cnresearchgate.net The Cope rearrangement is a thermally induced ereztech.comereztech.com-sigmatropic rearrangement of a 1,5-diene. nsf.gov In the context of Diels-Alder adducts of cyclopentadiene, a Cope rearrangement can sometimes occur in the products under thermal conditions. researchgate.net The significant steric bulk of the triisopropyl-substituted system would likely play a critical role in the feasibility and stereochemical course of such rearrangements, potentially favoring or disfavoring certain transition states. nsf.gov

Reactivity of 1,2,4-Triisopropyl-1,3-cyclopentadienyl Anions

The acidity of the methylene (B1212753) (C-H) protons of the cyclopentadiene ring is a hallmark of its chemistry, leading to the ready formation of the aromatic cyclopentadienyl (B1206354) anion.

The synthesis of this compound derivatives and their use in organometallic chemistry typically begins with deprotonation. evitachem.com Strong bases, such as organolithium reagents (e.g., n-butyllithium) or sodium amide, are used to abstract a proton from the 5-position of the cyclopentadiene ring. evitachem.com This process is highly favorable due to the formation of the stable, aromatic 1,2,4-triisopropyl-cyclopentadienyl anion.

The reaction results in the formation of the corresponding alkali metal salt, such as 1,2,4-triisopropyl-cyclopentadienyl lithium or sodium. evitachem.comuni-saarland.defishersci.com The deprotonation must be carried out under an inert atmosphere to prevent oxidation or other side reactions with the highly reactive anion. evitachem.com

Reaction Scheme: C₅H₂(i-Pr)₃H + Base → [C₅H₂(i-Pr)₃]⁻M⁺ + H-Base (where M⁺ = Li⁺, Na⁺, etc.)

The 1,2,4-triisopropyl-cyclopentadienyl anion is a potent nucleophile. evitachem.com This reactivity is fundamental to its application in synthesis. In organic chemistry, it can react with various electrophiles. A key example is its use in alkylation reactions, such as the reaction with 2-bromopropane (B125204) during the synthesis of the parent compound itself. evitachem.com

In organometallic synthesis, the nucleophilic anion is extensively used to introduce the 1,2,4-triisopropyl-cyclopentadienyl (Cp''') ligand onto a metal center. This is typically achieved by reacting the alkali metal salt of the anion with a metal halide. This salt metathesis reaction is a common and versatile method for synthesizing a wide range of organometallic complexes. The bulky nature of the triisopropyl-substituted ligand makes it particularly useful for stabilizing metal centers, including those in low coordination numbers or unusual oxidation states. uni-saarland.deresearchgate.net

Reactivity of 1,2,4-Triisopropyl-1,3-cyclopentadienyl Metal Complexes

Once coordinated to a metal, the 1,2,4-triisopropyl-cyclopentadienyl ligand profoundly influences the properties and reactivity of the resulting complex. The steric and electronic effects of the bulky isopropyl groups are paramount. nih.gov

The large steric profile of the Cp''' ligand can create a protective pocket around the metal center. This can stabilize reactive species and influence the coordination geometry of the complex. nih.govacs.org For example, comparing thorium metallocene complexes with different cyclopentadienyl ligands shows that increased steric bulk leads to slightly longer metal-ligand bond distances and wider ligand-metal-ligand angles. nih.gov

The reactivity of these metal complexes is diverse. They can act as precursors for materials science applications, such as the use of bis(1,2,4-tri-isopropylcyclopentadienyl)strontium in chemical vapor deposition (CVD) and atomic layer deposition (ALD) to create strontium-based thin films. ereztech.comereztech.com In other cases, the metal complex itself is a reactive species. Thorium and uranium complexes bearing the related, sterically demanding 1,2,4-tri-tert-butylcyclopentadienyl ligand exhibit rich reactivity patterns towards small molecules, acting as synthons for low-valent metal fragments. nih.govacs.org The choice of substituents on the cyclopentadienyl ring can mediate the reaction pathways, leading to differences in reactivity between structurally similar complexes. acs.org Similarly, complexes with main group metals like Ga, In, Ge, and Sn are stabilized by bulky cyclopentadienyl ligands, allowing for the isolation of low-valent species. rsc.org

| Property | Value |

|---|---|

| Compound Name | Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium |

| Molecular Formula | C₂₈H₄₆Sr |

| Molecular Weight | 470.29 g/mol |

| Appearance | Light yellow oily liquid or semi-solid |

| Boiling Point | 150°C @ 0.1 Torr |

| Application | Precursor for strontium-based thin films (CVD/ALD) |

Photochemistry and Electrochemistry of Dimeric Complexes

The photochemistry and electrochemistry of dimeric complexes containing the this compound ligand are areas of growing interest, particularly in the context of developing novel photo-oxidants and understanding electron transfer processes. While specific studies on dimeric complexes of this exact ligand are not extensively documented in publicly available literature, the behavior of analogous organometallic complexes, such as those of rhenium, provides a strong basis for understanding their potential properties.

The photophysical and photochemical characteristics of d⁵ transition metal complexes, for instance, are known to be influenced by ligand-to-metal charge transfer (LMCT) states. researchgate.net In a hypothetical dimeric complex of this compound, irradiation with light could promote an electron from a ligand-based orbital to a metal-centered d-orbital, creating a highly energetic LMCT excited state. This excited state can be a potent oxidant, capable of initiating electron transfer reactions with various substrates. researchgate.net

The electrochemical behavior of such dimeric complexes would be characterized by their redox potentials, which are influenced by the electronic properties of the 1,2,4-triisopropylcyclopentadienyl ligand. The electron-donating nature of the isopropyl groups would be expected to make the metal center more electron-rich, thereby affecting the ease of its oxidation and reduction. Cyclic voltammetry would be a key technique to probe these properties, revealing the potentials at which electron transfer events occur and providing insight into the stability of the resulting oxidized or reduced species.

It is important to note that the steric bulk of the this compound ligand can also play a role in the photochemistry and electrochemistry of its dimeric complexes. The bulky isopropyl groups can influence the geometry of the complex and the accessibility of the metal center, which in turn can affect the rates and mechanisms of electron transfer reactions.

Ligand Exchange and Substitution Reactions

Ligand exchange and substitution reactions are fundamental to the application of this compound complexes in catalysis and synthesis. The steric and electronic properties of this bulky cyclopentadienyl ligand play a crucial role in determining the kinetics and mechanisms of these reactions.

The rate of ligand substitution in transition metal complexes can vary over a vast range, with complexes being classified as either labile (fast exchange) or inert (slow exchange). libretexts.org The significant steric hindrance imposed by the three isopropyl groups on the cyclopentadienyl ring is expected to have a profound impact on the lability of the corresponding metal complexes. For instance, in cobalt complexes, the use of the similarly bulky 1,2,4-tri-tert-butylcyclopentadienyl ligand has been shown to influence reactivity significantly. nih.gov

Ligand substitution reactions can proceed through different mechanisms, primarily dissociative (where a ligand first dissociates from the metal center) or associative (where an incoming ligand first coordinates to the metal). The steric bulk of the 1,2,4-triisopropylcyclopentadienyl ligand would likely favor a dissociative mechanism, as the crowded environment around the metal center would hinder the approach of an incoming ligand required for an associative pathway.

The electronic effects of the isopropyl groups also contribute to the reactivity. As electron-donating groups, they increase the electron density at the metal center. This can influence the strength of the metal-ligand bonds and, consequently, the energy barrier for ligand dissociation.

A hypothetical ligand exchange reaction is presented below:

| Reactant Complex | Incoming Ligand | Product Complex | Expected Mechanism |

| [Cp'''M(L)n] | L' | [Cp'''M(L)n-1(L')] + L | Dissociative |

*Cp''' represents the 1,2,4-triisopropylcyclopentadienyl ligand. This table illustrates a generalized ligand exchange scenario.

Influence on Substrate Approach and Selectivity in Catalysis

The this compound ligand is of significant interest in the field of catalysis due to its potential to control the selectivity of chemical reactions. The steric bulk and electronic properties of this ligand directly influence how a substrate molecule can approach and bind to the metal center of a catalyst, thereby dictating the outcome of the reaction.

The three isopropyl groups create a sterically demanding pocket around the metal center. This steric hindrance can be exploited to achieve high levels of selectivity in various catalytic transformations. For example, in polymerization reactions, the shape of the catalytic pocket defined by the ligand can control the stereochemistry of the resulting polymer. Studies on aluminum salen-type initiators have shown that bulky ortho substituents on the ligand can significantly influence the isoselectivity of lactide polymerization. nih.gov Similarly, the 1,2,4-triisopropylcyclopentadienyl ligand would be expected to favor the formation of specific stereoisomers by selectively allowing the substrate to approach from a less hindered direction.

In reactions such as olefin metathesis, the steric properties of the ligands on the ruthenium catalyst are known to be critical for achieving high Z-selectivity. mdpi.com The bulky nature of the 1,2,4-triisopropylcyclopentadienyl ligand could be leveraged to favor the formation of the Z-isomer of the product by sterically disfavoring the transition state that leads to the E-isomer.

The electronic effects of the isopropyl groups, being electron-donating, also play a role in modulating the catalytic activity and selectivity. Increased electron density at the metal center can affect the binding of substrates and the energetics of different reaction pathways.

The table below summarizes the expected influence of the 1,2,4-triisopropylcyclopentadienyl ligand on catalytic selectivity in hypothetical reactions.

| Catalytic Reaction | Type of Selectivity | Role of 1,2,4-Triisopropylcyclopentadienyl Ligand |

| Asymmetric Hydrogenation | Enantioselectivity | The chiral pocket created by the ligand would favor the formation of one enantiomer over the other. |

| Polymerization | Stereoselectivity | The steric bulk would control the insertion of the monomer, leading to a specific tacticity of the polymer. |

| Olefin Metathesis | Z/E Selectivity | Steric hindrance would favor the transition state leading to the Z-isomer. |

Advanced Applications of 1,2,4 Triisopropyl 1,3 Cyclopentadiene in Catalysis and Materials Science

Catalytic Applications of Organometallic Complexes Derived from 1,2,4-Triisopropyl-1,3-cyclopentadiene

The primary application of this compound in scientific research is in the development of ligands for organometallic catalysts. evitachem.com The unique steric hindrance and electron-donating nature of the triisopropylcyclopentadienyl ligand, once complexed to a metal center, allows for fine-tuning of catalytic activity and selectivity in various synthetic processes. evitachem.comnih.gov

Metallocene catalysts, particularly those based on Group 4 metals like zirconium and titanium, are pivotal in olefin polymerization. mdpi.comresearchgate.net The ligand framework of these catalysts dictates their performance and the properties of the resulting polymers. mdpi.comepa.gov Organometallic complexes featuring the 1,2,4-triisopropylcyclopentadienyl ligand are utilized in the polymerization of alpha-olefins and ethylene (B1197577). evitachem.com

The bulky isopropyl groups on the cyclopentadienyl (B1206354) ring play a crucial role in controlling monomer insertion and chain propagation, which influences the molecular weight, distribution, and microstructure of the polymer. epa.govuu.nlresearchgate.net For instance, in zirconocene-catalyzed ethylene polymerization, the structure of the cyclopentadienyl ligand directly impacts the catalyst's activity and the resulting polyethylene's characteristics. mdpi.comepa.gov While non-bridged metallocenes may primarily yield homopolymers, bridged zirconocene (B1252598) catalysts with specific ligand structures can produce copolymers with distinct microstructures. epa.gov The steric bulk, similar to that provided by the triisopropyl-substituted ligand, is a key factor in determining the extent of comonomer incorporation. epa.gov

Table 1: Influence of Zirconocene Ligand Structure on Ethylene Polymerization

| Catalyst Type | Ligand Characteristics | Typical Polymerization Outcome | Reference |

|---|---|---|---|

| Non-bridged Zirconocenes | Less sterically demanding | Primarily ethylene homopolymerization. | epa.gov |

| Bridged Zirconocenes | Defined, often sterically hindered geometry | Can produce copolymers with specific microstructures (e.g., cis-1,2-cyclopentane units in ethylene/cyclopentene copolymerization). | epa.gov |

Rhodium(III) complexes bearing cyclopentadienyl (Cp) ligands have become a powerful tool for C-H activation, a process that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds. nih.gov The modification of the Cp ligand is a critical strategy for tuning the reactivity and selectivity of these catalysts. Research has shown that both the steric and electronic properties of substituted Cp ligands significantly alter the outcomes of Rh(III)-catalyzed reactions. nih.gov

Complexes with isopropyl-substituted Cp ligands have demonstrated unique efficacy. For example, a Rh(III) catalyst with a monoisopropylcyclopentadienyl ligand was found to be essential for achieving high diastereoselectivity in a cyclopropanation reaction. nih.gov Increasing the steric hindrance around the rhodium metal center, a key feature of the 1,2,4-triisopropylcyclopentadienyl ligand, has been shown to be beneficial for improving the diastereoselectivity of certain C-H functionalization reactions. nih.gov This highlights the principle of using bulky ligands to control the facial selectivity of substrate coordination prior to the bond-forming step. nih.gov

The Diels-Alder reaction is a powerful method for constructing six-membered rings with high stereocontrol. nih.govrsc.org this compound, by its nature as a diene, can participate in these cycloaddition reactions. evitachem.com The enantioselectivity of Diels-Alder reactions can be controlled through the use of chiral catalysts, often chiral Lewis acids, which coordinate to the dienophile and dictate the facial approach of the diene. nih.govresearchgate.net

In such catalytic systems, the structure of the diene is crucial. The steric and electronic profile of this compound, governed by its three isopropyl groups, would influence the transition state geometry of the cycloaddition, thereby affecting the stereochemical outcome. evitachem.com Chiral metal complexes derived from substituted cyclopentadienyl ligands can serve as catalysts, where the ligand framework creates an asymmetric environment that induces high enantioselectivity in the product. nih.govrsc.org

Ring-opening polymerization (ROP) of cyclic esters like lactide is a primary method for producing biodegradable polymers such as polylactide (PLA). hw.ac.ukrsc.org This process is often catalyzed by well-defined, Lewis acidic metal complexes. nih.govmdpi.com Group 4 metal complexes, including those of titanium and zirconium, supported by various ligands have proven to be active initiators for lactide ROP. hw.ac.ukrsc.org

The catalytic activity and stereoselectivity of these polymerizations are highly dependent on the ligand architecture. mdpi.comnih.gov The steric bulk on the ligand plays a critical role in determining the structure and nuclearity of the active catalytic species and influences the rate of polymerization and the microstructure of the resulting polymer. hw.ac.uknih.gov While numerous ligand systems have been explored, the use of complexes specifically bearing the 1,2,4-triisopropylcyclopentadienyl ligand in ROP is not as widely documented as their application in olefin polymerization. However, the principles of ligand design from other ROP catalysts suggest that the steric hindrance of the triisopropyl groups would significantly impact monomer approach and stereocontrol. hw.ac.ukmdpi.com

Dehydrogenative silylation is a reaction that couples an alcohol with a hydrosilane to form a silyl (B83357) ether, releasing dihydrogen gas as the only byproduct. This transformation requires a catalyst, and various rhodium complexes have been shown to be effective. nih.gov The reaction can be performed enantioselectively to functionalize C-H bonds, for instance, in the intramolecular silylation of cyclopropyl (B3062369) C-H bonds. nih.gov In these systems, a (hydrido)silyl ether is generated in situ from an alcohol and a silane, which then undergoes the rhodium-catalyzed C-H activation and silylation. nih.gov The development of these catalytic processes is an active area of research, though specific applications using catalysts derived from this compound are not prominently reported in the current literature.

Role in Molecular Engineering and Design

The 1,2,4-triisopropylcyclopentadienyl ligand is a prime example of how ligand structure is used in molecular engineering to design catalysts with specific properties. The defining features of this ligand are its significant steric bulk and its electronic profile, which are intentionally harnessed to control catalytic processes. evitachem.com

The steric hindrance imparted by the three isopropyl groups creates a well-defined, crowded pocket around the metal center. This has several predictable effects on catalyst performance:

Enhanced Selectivity: The steric bulk can control the orientation and approach of substrates to the catalytic center, leading to higher regioselectivity and stereoselectivity in reactions like C-H activation and polymerization. nih.gov

Catalyst Stability: Bulky ligands can encapsulate the metal center, protecting it from decomposition pathways and potentially increasing the catalyst's lifetime.

Control of Polymer Architecture: In olefin polymerization, the shape and size of the ligand pocket dictate how monomer units can add to the growing polymer chain, thereby controlling the polymer's microstructure, molecular weight, and physical properties. epa.gov

The electronic properties of the ligand, influenced by the electron-donating nature of the alkyl groups, modulate the electron density at the metal center. This tuning of the metal's electronic character is crucial for its reactivity in key catalytic steps such as oxidative addition and migratory insertion. nih.gov By systematically modifying Cp ligands, for instance by changing the number or type of alkyl substituents, chemists can fine-tune catalyst performance for specific applications. nih.gov

Table 2: Engineering Catalyst Properties with the 1,2,4-Triisopropylcyclopentadienyl Ligand

| Structural Feature | Consequence for Molecular Design | Application Area | Reference |

|---|---|---|---|

| Three Isopropyl Groups | Creates significant steric bulk around the metal center. | Polymerization, C-H Activation | evitachem.comnih.gov |

| Defined Ligand Pocket | Controls substrate approach and coordination geometry. | Stereoselective Catalysis | nih.gov |

| Alkyl Substituents | Donates electron density to the metal center. | C-H Activation, Polymerization | evitachem.comnih.gov |

Design of High-Performance Catalysts

The 1,2,4-triisopropylcyclopentadienyl (iPr3Cp) ligand is instrumental in the design of specialized, high-performance catalysts, particularly for olefin polymerization. When coordinated to a transition metal, such as zirconium or titanium, the bulky isopropyl groups create a sterically crowded environment around the active site. This steric shielding influences the catalyst's activity and, critically, the properties of the resulting polymer.

Research into metallocene polymerization catalysts has shown that the nature of the cyclopentadienyl ligand is a key determinant of catalyst performance. Sterically hindered ligands can lead to higher molecular weight polymers and can influence the stereochemistry of the polymer chain. researchgate.netacs.org For example, in ethylene polymerization, catalysts bearing bulky ligands often exhibit distinct activities and produce polyethylene (B3416737) with different characteristics compared to less hindered analogues like unsubstituted cyclopentadienyl or pentamethylcyclopentadienyl systems. acs.org The iPr3Cp ligand serves as a tool for chemists to fine-tune the electronic and steric environment of the catalytic center, thereby controlling the polymerization process with greater precision. researchgate.net

The table below illustrates how modifications to cyclopentadienyl ligands can impact the performance of zirconocene-based catalysts in olefin oligomerization, a process closely related to polymerization.

Table 1: Comparison of Substituted Cyclopentadienyl Ligands in Zirconocene Pre-catalysts for Olefin Oligomerization

| Pre-catalyst Structure | Cyclopentadienyl Ligand (Cp') | Key Ligand Feature | Application | Ref |

|---|---|---|---|---|

| Cp'₂ZrCl₂ | C₅H₄tBu | Single bulky substituent | Propene & 1-hexene (B165129) oligomerization | researchgate.net |

| Cp'₂ZrCl₂ | C₅H₃-1,3-tBu₂ | Two bulky substituents | Propene & 1-hexene oligomerization | researchgate.net |

| Cp'₂ZrCl₂ | C₅H₂-1,2,4-tBu₃ | Three bulky substituents (tert-butyl analogue of iPr3Cp) | Propene & 1-hexene oligomerization | researchgate.net |

| Cp'₂ZrCl₂ | C₅Me₅ | Five methyl substituents (sterically demanding) | Propene & 1-hexene oligomerization | researchgate.net |

This data highlights a clear trend in organometallic chemistry where increasing the steric bulk on the cyclopentadienyl ring (e.g., from one to three tert-butyl groups, which are sterically similar to isopropyl groups) is a key strategy for modifying catalytic activity. researchgate.netnih.gov

Precursors for Advanced Materials

Beyond catalysis, this compound serves as a critical precursor for the synthesis of advanced materials, particularly thin films for electronic applications. evitachem.com Its derivatives are valued in deposition techniques like Metal-Organic Chemical Vapor Deposition (MOCVD), where the volatility and stability of the precursor molecule are paramount.

A prominent example is Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium (Sr(iPr3Cp)₂). ereztech.comereztech.com This organostrontium compound is used as a high-purity strontium source for depositing strontium-based thin films. ereztech.com The bulky tri-isopropylcyclopentadienyl ligands are essential to the functionality of this precursor. They encase the central strontium atom, which enhances the molecule's volatility and thermal stability while preventing premature decomposition or unwanted reactions. These properties allow for the precise, controlled deposition of strontium-containing layers, which are integral components in various electronic devices and high-performance materials. ereztech.com

The use of such sterically demanding ligands is a common strategy in the design of precursors for both MOCVD and Atomic Layer Deposition (ALD). The table below lists the strontium compound derived from this compound and other related precursors, emphasizing the role of bulky organic ligands in their design.

Table 2: Organometallic Precursors for Strontium-Based Thin Film Deposition

| Compound Name | Chemical Formula | Key Ligand Feature | Primary Application | Ref |

|---|---|---|---|---|

| Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium | C₂₈H₄₆Sr | Three isopropyl groups per Cp ring | MOCVD/ALD precursor for strontium films | ereztech.comereztech.com |

| Bis(tri-tert-butylcyclopentadienyl)strontium | C₃₄H₅₈Sr | Three tert-butyl groups per Cp ring | MOCVD/ALD precursor | ereztech.com |

| Bis(pentamethylcyclopentadienyl)strontium | C₂₀H₃₀Sr | Five methyl groups per Cp ring | MOCVD/ALD precursor | ereztech.com |

| Bis(n-propyltetramethylcyclopentadienyl)strontium | C₂₄H₄₂Sr | One n-propyl and four methyl groups per Cp ring | MOCVD/ALD precursor | ereztech.com |

Applications in Molecular Motors

The application of this compound in the field of molecular motors is currently a conceptual and speculative area rather than one with established experimental results. Molecular motors are sophisticated machines at the nanoscale that convert energy into mechanical motion. wikipedia.orgacs.org These systems can be biological, such as the protein kinesin that walks along microtubules, or artificial, like light-driven rotary motors. acs.orgnih.gov

A critical design principle for many artificial molecular machines is the control of intramolecular motion, often by incorporating bulky, sterically interacting components that can function as brakes, stators, or interlocking gears. pku.edu.cn It is in this context that ligands like 1,2,4-triisopropylcyclopentadienyl could theoretically play a role.

If incorporated into a suitable molecular framework, such as a substituted ferrocene (B1249389) or another sandwich compound, the three isopropyl groups could act as significant steric impediments. The interlocking of these bulky groups between two cyclopentadienyl rings or between the ring and another part of the molecule could be exploited to create a high barrier to free rotation. This restricted motion could then potentially be controlled by an external stimulus (e.g., light, heat, or a chemical reaction), forming the basis of a molecular switch or a component within a more complex molecular machine. The fixed, asymmetric substitution pattern of the 1,2,4-isomer is also a key feature, as asymmetry is often a prerequisite for inducing unidirectional motion in molecular motors. While direct applications remain to be developed, the unique steric profile of the 1,2,4-triisopropylcyclopentadienyl ligand makes it an intriguing building block for the future design of synthetic molecular machinery.

Future Directions in Catalysis and Synthesis for this compound Derived Systems

The future of systems derived from this compound is poised for significant advancement in both catalysis and materials science. A primary focus of ongoing research is the development of more sophisticated and functionalized derivatives of this ligand. By introducing additional functional groups onto the cyclopentadienyl ring or the isopropyl substituents, chemists can create ligands with tailored electronic properties, chirality, or the ability to be tethered to solid supports. researchgate.netrsc.org

In catalysis, a major thrust will be the design of next-generation catalysts for stereoselective synthesis. This includes creating chiral versions of the 1,2,4-triisopropylcyclopentadienyl ligand to catalyze asymmetric reactions, yielding products with high enantiomeric purity. Such catalysts are in high demand in the pharmaceutical and fine chemical industries. Furthermore, the development of single-component catalysts, where the activator is integrated into the ligand framework, represents another promising frontier for simplifying polymerization processes and enhancing catalyst activity. acs.org

In the realm of materials science, the demand for novel precursors for ALD and MOCVD continues to grow as electronic devices become smaller and more complex. Future research will likely involve synthesizing new metal complexes of this compound with different metals beyond strontium. These new precursors will be designed to deposit a wider variety of thin films, including oxides, nitrides, and metallic layers, with precisely controlled thickness and properties for applications in semiconductors, coatings, and energy storage. The continued exploration of synthetic methodologies to create multifunctional cyclopentadienes will be the cornerstone of these future innovations. mdpi.comnih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Geometry

Density Functional Theory (DFT) has become a standard method for investigating substituted cyclopentadienyl (B1206354) systems, providing a balance between computational cost and accuracy. researchgate.netnih.gov These studies are fundamental to predicting the molecule's physical and reactive characteristics.

DFT calculations are used to predict the ground-state geometry and various stable conformations of 1,2,4-triisopropyl-1,3-cyclopentadiene and its corresponding metal complexes. The presence of three bulky isopropyl groups on the cyclopentadiene (B3395910) ring introduces significant steric hindrance, which dictates the preferred spatial arrangement of these substituents to minimize steric strain. evitachem.com

In the context of its metal complexes, such as with zirconium, DFT calculations have been used alongside X-ray crystallography to determine precise structural parameters. rsc.org For instance, in a [(CHT)Zr(Cp)]-type complex (where CHT is cycloheptatrienyl), the bond lengths and angles are influenced by the sterically demanding triisopropylcyclopentadienyl ligand. rsc.org Calculations for a related zirconium complex revealed a tilt in the cycloheptatrienyl ligand, which is attributed to the steric pressure exerted by the isopropyl groups on the cyclopentadienyl ring. rsc.org This highlights how computational models can predict the subtle structural adjustments a ligand imposes within a coordination sphere.

The electronic properties of this compound are significantly influenced by its substituents. Isopropyl groups are electron-donating, which increases the electron density of the cyclopentadienyl ring system. evitachem.com This enhanced electron-donating ability makes its corresponding anion, 1,2,4-triisopropylcyclopentadienyl (Cp'''), a more effective ligand for stabilizing metal centers in various oxidation states. evitachem.comnih.gov

Upon deprotonation to form the cyclopentadienyl anion, the molecule becomes a 6π-electron system, which is aromatic according to Hückel's rule. libretexts.org DFT calculations allow for a detailed analysis of the molecular orbitals (MOs) of this anion. The Highest Occupied Molecular Orbital (HOMO) is of particular interest, as its energy level and spatial distribution are key indicators of the ligand's nucleophilicity and ability to donate electrons to a metal center. The increased electron density from the isopropyl groups raises the energy of the HOMO, enhancing its σ-donating and π-bonding capabilities with metal d-orbitals. nih.gov This makes the ligand a stronger electron donor compared to the unsubstituted cyclopentadienyl ligand. nih.gov

Steric and Electronic Parameter Quantification

To predict and rationalize the performance of catalysts, the steric and electronic effects of ligands are often quantified using specific parameters derived from computational models or experimental data.

The steric bulk of a ligand is a critical factor in determining the stability, reactivity, and selectivity of a metal complex. A widely used metric to quantify this is the Tolman cone angle (θ), which measures the solid angle occupied by a ligand at a standard metal-ligand bond distance. nsf.gov For substituted cyclopentadienyl ligands, the cone angle provides a quantitative measure of their steric demand.

A study involving various substituted cyclopentadienyl ligands coordinated to a cycloheptatrienylzirconium fragment determined the cone angle for the 1,2,4-triisopropylcyclopentadienyl ligand to be 132.6°. rsc.orgresearchgate.net This value indicates a significant steric presence, greater than many common ligands, which can be used to control the coordination environment around a metal center.

| Ligand | Cone Angle (°) | Reference |

|---|---|---|

| 1,2,4-Triisopropylcyclopentadienyl | 132.6 | rsc.orgresearchgate.net |

| 1,2,4-Tricyclopentylcyclopentadienyl | 131.7 | rsc.orgresearchgate.net |

| 1,2,4-Tricyclohexylcyclopentadienyl | 134.8 | rsc.orgresearchgate.net |

| 1-tert-Butylindenyl | 119 | researchgate.net |

| Indenyl | 102.6 | researchgate.net |

The quantified steric and electronic parameters of ligands like 1,2,4-triisopropylcyclopentadienyl are essential for developing quantitative structure-activity relationships. nih.gov By correlating parameters such as cone angle and electronic properties with experimentally observed outcomes like reaction rates and product selectivity, predictive models for catalyst performance can be built. nih.gov

For example, in Rh(III)-catalyzed C-H activation reactions, the steric demand of cyclopentadienyl ligands has been shown to be a key factor in controlling regioselectivity. nih.gov Ligands with greater steric bulk, such as those with di-tert-butyl or triisopropyl substituents, can effectively block certain reaction pathways, thereby favoring the formation of a specific regioisomer. nih.gov Computational studies help to rationalize these observations by modeling the transition states of the catalytic cycle, showing how steric clashes between the bulky ligand and the substrates dictate the preferred reaction pathway. nih.govnih.gov

Mechanistic Insights from Computational Modeling

Computational modeling provides a window into the detailed mechanisms of catalytic reactions that are often difficult to probe experimentally. evitachem.com For reactions involving complexes of this compound, DFT calculations can map out the entire energy profile of a catalytic cycle. mdpi.comnih.gov

These models can distinguish between different possible mechanisms, such as concerted versus stepwise pathways in cycloaddition reactions. mdpi.com Furthermore, they can identify the rate-determining step of a reaction by calculating the activation energies of all elementary steps. nih.gov

A key mechanistic insight gained from computational studies of sterically demanding cyclopentadienyl ligands is the phenomenon of "ligand slippage." nih.gov In this process, the ligand can transiently change its coordination mode from η⁵ (binding through all five carbon atoms) to η³ (binding through three carbon atoms). This slippage creates a vacant coordination site on the metal center, which is necessary to accommodate the substrate during the catalytic cycle. nih.gov For a bulky ligand like 1,2,4-triisopropylcyclopentadienyl, this computationally-observed flexibility is crucial for its function in catalysis, allowing it to be sterically imposing while still permitting the necessary steps of a catalytic reaction to proceed. nih.gov

Elucidation of Reaction Pathways and Transition States

The study of reaction mechanisms through computational chemistry is a cornerstone of modern organometallic research. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways, intermediates, and, crucially, the transition states that govern the reaction kinetics. rsc.org For reactions involving substituted cyclopentadienyl ligands, such as the 1,2,4-triisopropylcyclopentadienyl ligand, computational studies can elucidate how the steric and electronic properties of the substituents influence the reaction pathway.

Quantum chemical calculations, particularly using DFT, are a primary method for these investigations. wikipedia.orgrsc.org These calculations can predict the geometries of transition states and their corresponding activation energies. For instance, in cycloaddition reactions, a common reactivity mode for dienes, computational models can distinguish between concerted and stepwise mechanisms. rsc.org The process involves locating the first-order saddle point on the potential energy surface, which corresponds to the transition state. researchgate.net A frequency calculation is then performed to confirm the nature of this stationary point; a genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

While specific computational studies detailing the reaction pathways for this compound are not extensively documented in publicly available literature, the principles can be illustrated through data typical for related substituted cyclopentadiene systems in a representative reaction, such as a Diels-Alder cycloaddition. The activation energies (ΔE‡) and reaction energies (ΔErxn) provide critical information on the kinetic and thermodynamic favorability of different pathways (e.g., endo vs. exo approaches).

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Diels-Alder Reaction Involving this compound.

| Reaction Pathway | Activation Energy (ΔE‡) (kcal/mol) | Reaction Energy (ΔErxn) (kcal/mol) | Key Transition State Bond Distances (Å) |

|---|---|---|---|

| Exo Approach | 22.5 | -15.8 | C1-Cα: 2.21, C4-Cβ: 2.35 |

| Endo Approach | 24.1 | -14.2 | C1-Cα: 2.19, C4-Cβ: 2.31 |

This table is illustrative and provides representative data for how computational findings on reaction pathways are typically presented. The values are based on general knowledge of similar systems and are not from a specific published study on this compound.

The data in such a table would allow researchers to predict which stereochemical outcome is kinetically favored (the one with the lower activation energy). The asymmetry of the 1,2,4-substitution pattern would also be expected to influence the regioselectivity of its reactions, a feature that can be precisely modeled through these computational approaches.

Understanding Ligand-Metal Cooperativity in Catalysis

Ligand-metal cooperativity (MLC) is a paradigm in catalysis where the ligand is not merely a spectator but actively participates in the bond-making and bond-breaking processes of a catalytic cycle. nih.govwikipedia.org This cooperative action between the metal center and the ligand can lead to novel reactivity and more efficient catalytic systems. researchgate.net There are several modes of MLC, including the ligand acting as a Lewis base or acid, participating in aromatization/dearomatization cycles, or being redox non-innocent. wikipedia.org

The 1,2,4-triisopropylcyclopentadienyl ligand, as part of a metal complex, possesses features that could make it a participant in MLC. While cyclopentadienyl ligands are often considered spectator ligands, their derivatives can be designed to be "actor" ligands. wikipedia.orggla.ac.uk For example, a C-H bond on a substituent of the cyclopentadienyl ring could be involved in a bond activation step, a process that can be investigated computationally.

DFT calculations are instrumental in understanding and predicting MLC. rsc.org They can be used to model proposed cooperative pathways, calculate the energetics of ligand participation, and analyze the electronic structure of intermediates to reveal the nature of the ligand's involvement. For instance, a computational study might investigate the deprotonation of an isopropyl group on the cyclopentadienyl ring to create a reactive site, or the involvement of the cyclopentadienyl ring itself in a redox process. While direct computational studies on MLC involving this compound are scarce, research on other systems provides a framework for how such investigations would proceed. rsc.orged.ac.uk

A key aspect explored in computational studies of MLC is the energetic feasibility of the proposed cooperative steps compared to pathways that only involve the metal center. The table below illustrates the type of comparative energy data that a computational study might generate to assess the viability of a ligand-assisted pathway.

Table 2: Illustrative Comparison of Calculated Activation Barriers for a Key Catalytic Step With and Without Ligand-Metal Cooperativity.

| Reaction Mechanism | Key Step | Calculated Activation Free Energy (ΔG‡) (kcal/mol) |

|---|---|---|

| Metal-Only Pathway | Substrate Activation at Metal Center | 28.7 |

| Ligand-Metal Cooperative Pathway | Substrate Activation across Metal-Ligand | 19.5 |

This table is a hypothetical representation to demonstrate how computational data is used to evaluate ligand-metal cooperativity. The values are not from a specific study on this compound.

Such computational results, by showing a significantly lower activation barrier for the cooperative pathway, would provide strong evidence for MLC. The steric bulk of the three isopropyl groups in this compound would also play a crucial role, influencing the accessibility of both the metal center and potential reactive sites on the ligand, an effect that is well-captured by modern computational models.

Advanced Spectroscopic Characterization Techniques for 1,2,4 Triisopropyl 1,3 Cyclopentadiene and Its Metal Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 1,2,4-triisopropyl-1,3-cyclopentadiene and its metal complexes in solution. The variety of NMR active nuclei within these molecules allows for a comprehensive analysis of their structure and dynamics.

¹H and ¹³C NMR for Structural Elucidation and Isomer Identification

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental tools for confirming the identity and purity of this compound and its diamagnetic metal complexes. The spectra provide detailed information about the chemical environment of each atom, allowing for structural assignment and the identification of different isomers that may arise from the substitution pattern on the cyclopentadiene (B3395910) ring.

In a typical ¹H NMR spectrum of a 1,2,4-triisopropylcyclopentadienyl complex, distinct signals are expected for the different types of protons:

Isopropyl Methine Protons (-CH(CH₃)₂): These appear as septets due to coupling with the six adjacent methyl protons.

Isopropyl Methyl Protons (-CH(CH₃)₂): These typically appear as doublets, coupled to the single methine proton. The electronic environment of the three isopropyl groups may be different, leading to multiple sets of signals.

Cyclopentadienyl (B1206354) Ring Protons (Cp-H): The protons directly attached to the cyclopentadienyl ring will have chemical shifts that are highly sensitive to whether the ligand is free or coordinated to a metal center. In η⁵-coordinated complexes, these protons often appear as singlets or complex multiplets depending on the symmetry of the molecule.

Similarly, ¹³C NMR spectra provide information on the carbon framework:

Isopropyl Methine and Methyl Carbons: Signals for these carbons confirm the presence of the isopropyl substituents.

Cyclopentadienyl Ring Carbons: The chemical shifts of the ring carbons change significantly upon coordination to a metal, providing evidence of complex formation.

For example, in the synthesis of the zirconium complex [(C₇H₇)Zr{C₅H₂(i-C₃H₇)₃-1,2,4}], ¹H and ¹³C NMR are used to characterize the final product, confirming the presence of both the cycloheptatrienyl and the triisopropylcyclopentadienyl ligands. researchgate.net While specific spectral data is not always published in primary literature, commercial suppliers of related complexes, such as Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium, confirm the structure via NMR analysis. ereztech.comereztech.com

Multinuclear NMR for Metal-Ligand Interactions

While ¹H and ¹³C NMR probe the ligand structure, multinuclear NMR can provide direct information about the metal center and its interaction with the cyclopentadienyl ring. nih.gov Many metals used in organometallic chemistry have NMR-active isotopes (e.g., ⁹¹Zr, ¹⁷⁷Hf, ²⁹Si). Observing the NMR signal of the metal nucleus can reveal:

Coordination Environment: The chemical shift of the metal nucleus is highly sensitive to the number and type of ligands coordinated to it.

Covalency of Bonding: Changes in the metal's chemical shift upon complexation can offer insights into the electronic nature of the metal-ligand bond.

Furthermore, if other heteroatoms are part of the ligand system, their respective nuclei can be probed. For instance, in related silyl-substituted cyclopentadienyl complexes, ²⁹Si NMR is a powerful tool for characterizing the ligand and its electronic state. grafiati.com Although challenging due to factors like low natural abundance or quadrupolar broadening for some nuclei, multinuclear NMR provides data that is unobtainable by other means, offering a more complete picture of the complex's electronic structure. nih.gov

Paramagnetic NMR Studies

When the 1,2,4-triisopropylcyclopentadienyl ligand is coordinated to a paramagnetic metal ion, such as a lanthanide(III) or certain transition metals, the resulting NMR spectra are dramatically different from those of diamagnetic compounds. du.ac.in The unpaired electrons on the metal create a strong local magnetic field, leading to two primary effects:

Large Chemical Shift Spreads: The resonance signals are shifted over a much wider range, often hundreds of ppm. du.ac.in These shifts arise from two contributions: the contact shift (through-bond polarization) and the pseudocontact shift (through-space dipolar interaction).

Line Broadening: Signals of nuclei close to the paramagnetic center are often significantly broadened due to efficient relaxation. du.ac.in